molecular formula CH4CuO B7800129 Copper(II) methoxide

Copper(II) methoxide

Cat. No.: B7800129
M. Wt: 95.59 g/mol
InChI Key: YOPUATYREUZXIO-UHFFFAOYSA-N
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Description

Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is an organometallic compound that features copper in the +2 oxidation state. It is a blue to green crystalline powder and is known for its utility in various chemical reactions and applications. This compound is particularly significant in the field of organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) methoxide can be synthesized through the reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions. The reaction typically involves heating the mixture to facilitate the formation of the methoxide complex .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of copper salts with methanol. The process may be optimized for large-scale production by controlling parameters such as temperature, pressure, and solvent purity.

Chemical Reactions Analysis

Types of Reactions: Copper(II) methoxide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form copper(II) hydroxide complexes.

    Reduction: It can be reduced to copper(I) species under specific conditions.

    Substitution: It can participate in substitution reactions where the methoxide group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like hydrogen gas or hydrazine are commonly employed.

    Substitution: Various organic ligands can be introduced under controlled conditions to replace the methoxide group.

Major Products:

    Oxidation: Copper(II) hydroxide complexes.

    Reduction: Copper(I) species.

    Substitution: Organocopper complexes with different ligands.

Scientific Research Applications

Copper(II) methoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which copper(II) methoxide exerts its effects involves the coordination of the methoxide ligands to the copper center. This coordination facilitates various catalytic processes, including the activation of substrates and the stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

  • Copper(II) acetate
  • Copper(II) trifluoromethanesulfonate
  • Copper(II) acetylacetonate
  • Copper(II) ethylacetoacetate

Comparison: Copper(II) methoxide is unique due to its methoxide ligands, which provide distinct reactivity compared to other copper(II) compounds. For example, copper(II) acetate is commonly used in similar catalytic applications but lacks the specific reactivity imparted by the methoxide groups. Copper(II) trifluoromethanesulfonate and copper(II) acetylacetonate are also used in catalysis but have different ligand environments that influence their reactivity and applications .

Properties

IUPAC Name

copper;methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O.Cu/c1-2;/h2H,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPUATYREUZXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.[Cu]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4CuO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(II) methoxide
Reactant of Route 2
Copper(II) methoxide
Reactant of Route 3
Copper(II) methoxide
Reactant of Route 4
Copper(II) methoxide
Reactant of Route 5
Copper(II) methoxide
Reactant of Route 6
Copper(II) methoxide

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